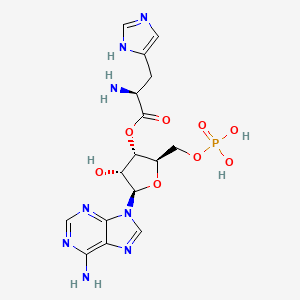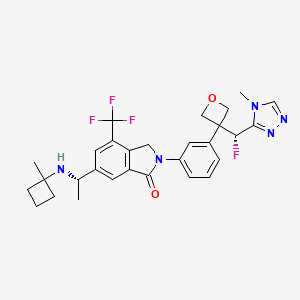
Cbl-b-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbl-b-IN-7 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor environment.
Métodos De Preparación
The synthesis of Cbl-b-IN-7 involves several steps, including the preparation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. These methods may include continuous flow chemistry, automated synthesis platforms, and rigorous quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Cbl-b-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the lactam ring .
Aplicaciones Científicas De Investigación
Cbl-b-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of ubiquitination and protein degradation. In biology, it helps elucidate the role of Cbl-b in immune cell regulation and signaling pathways. In medicine, this compound is being investigated for its potential to enhance cancer immunotherapy by boosting the activity of T cells and natural killer cells. Industrial applications include its use in drug discovery and development, where it serves as a lead compound for designing new therapeutics targeting Cbl-b .
Mecanismo De Acción
Cbl-b-IN-7 exerts its effects by binding to the Cbl-b protein and inhibiting its E3 ubiquitin ligase activity. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced signaling and activation of immune cells. The molecular targets of this compound include the tyrosine kinase-binding domain and the linker helix region of Cbl-b, which are critical for its function. By stabilizing Cbl-b in an inactive conformation, this compound effectively enhances immune responses and promotes anti-tumor activity .
Comparación Con Compuestos Similares
Cbl-b-IN-7 is unique among Cbl-b inhibitors due to its high specificity and potency. Similar compounds include NX-1607 and other analogues that target the same protein but may differ in their binding affinities and mechanisms of action. Compared to these compounds, this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development. Other similar compounds include inhibitors targeting related E3 ubiquitin ligases, such as c-Cbl and Itch, which share structural similarities with Cbl-b but have distinct biological functions .
Propiedades
Fórmula molecular |
C29H31F4N5O2 |
|---|---|
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
2-[3-[3-[(R)-fluoro-(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-6-[(1S)-1-[(1-methylcyclobutyl)amino]ethyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H31F4N5O2/c1-17(35-27(2)8-5-9-27)18-10-21-22(23(11-18)29(31,32)33)13-38(26(21)39)20-7-4-6-19(12-20)28(14-40-15-28)24(30)25-36-34-16-37(25)3/h4,6-7,10-12,16-17,24,35H,5,8-9,13-15H2,1-3H3/t17-,24-/m0/s1 |
Clave InChI |
NJOKETZTARBFPO-XDHUDOTRSA-N |
SMILES isomérico |
C[C@@H](C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)[C@H](C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |
SMILES canónico |
CC(C1=CC2=C(CN(C2=O)C3=CC=CC(=C3)C4(COC4)C(C5=NN=CN5C)F)C(=C1)C(F)(F)F)NC6(CCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)

![tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12374028.png)

![1-(4-anilinophenoxy)-3-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol](/img/structure/B12374043.png)
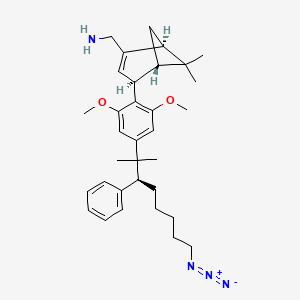
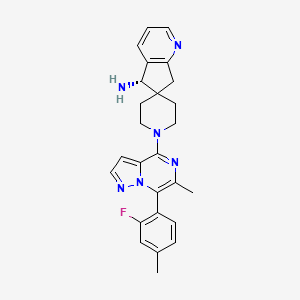
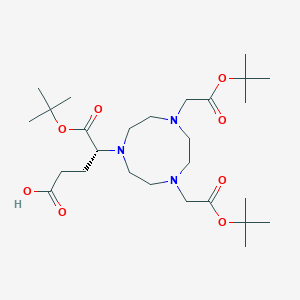
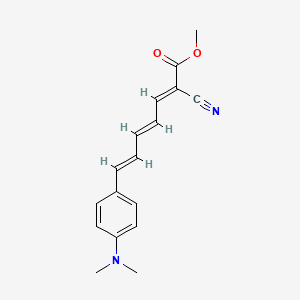
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12374052.png)
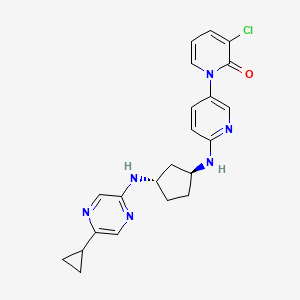
![3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B12374060.png)
